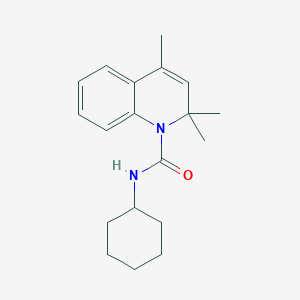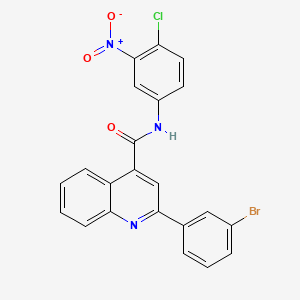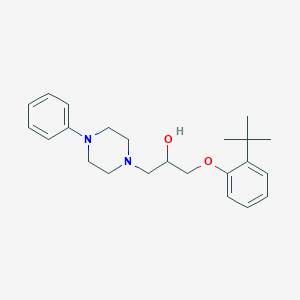
1H-Phenoxazin-1-one, 2,4,6,8-tetrakis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one: is an organic compound with the molecular formula C28H39NO2. It is known for its redox-active properties and has been studied for its complex formation with various metal ions. The compound features a phenoxazinone core substituted with four tert-butyl groups, which contribute to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one typically involves the reaction of 2,4,6,8-tetra-tert-butylphenol with appropriate oxidizing agents. One common method includes the use of cobalt (II) chloride in the presence of ethylene glycol, which leads to the formation of a dimeric adduct . The reaction conditions often involve UV spectroscopy to monitor the equilibrium of the formed adduct with its dissociated form in acetonitrile solution .
Industrial Production Methods: While specific industrial production methods for 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, where ligands or substituents on the phenoxazinone core are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Cobalt (II) chloride, nickel (II) complexes, and other metal salts are commonly used in the formation of adducts with 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one.
Solvents: Acetonitrile and toluene are frequently used as solvents in these reactions.
Major Products:
Scientific Research Applications
2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one involves its redox-active properties. The compound can form complexes with metal ions, leading to changes in their oxidation states. This redox activity is facilitated by the phenoxazinone core, which can undergo electron transfer reactions. The molecular targets and pathways involved include the formation of high-spin and low-spin adducts with metal ions, influencing their magnetic and electronic properties .
Comparison with Similar Compounds
2,4,6,8-tetrakis(tert-butyl)phenoxazin-1-one: This compound is structurally similar and also exhibits redox-active properties.
2,4,8,10-tetra-tert-butyl-6-phenyldibenzo[d,g]-[1,3,6,2]dioxaselenaphosphinine: Another related compound with similar steric hindrance and stability.
Uniqueness: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one is unique due to its specific substitution pattern on the phenoxazinone core, which provides significant steric hindrance and stability. This makes it particularly suitable for forming stable complexes with metal ions and exploring redox chemistry .
Properties
CAS No. |
55429-04-4 |
|---|---|
Molecular Formula |
C28H39NO2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2,4,6,8-tetratert-butylphenoxazin-1-one |
InChI |
InChI=1S/C28H39NO2/c1-25(2,3)16-13-18(27(7,8)9)23-20(14-16)29-21-22(30)17(26(4,5)6)15-19(24(21)31-23)28(10,11)12/h13-15H,1-12H3 |
InChI Key |
OGSCXTIYBPFZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)N=C3C(=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)O2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11663256.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663268.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663298.png)
![1-(biphenyl-4-yl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11663301.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)

![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11663311.png)
![3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
![N'-[(E)-(3-allyl-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663313.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663330.png)
